2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrrolopyridine derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone involves the inhibition of CDKs. CDKs are key regulators of cell cycle progression and transcription. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. Additionally, inhibition of CDKs has been found to enhance the efficacy of DNA-damaging agents in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound exhibits anti-tumor activity in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone in lab experiments include its potent inhibitory activity against CDKs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in cancer treatment. The limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and toxicity of the compound in preclinical studies.
3. Investigation of the potential synergistic effects of this compound with other anti-cancer agents.
4. Development of novel drug delivery systems to improve the bioavailability and efficacy of the compound.
5. Clinical trials to evaluate the safety and efficacy of the compound in cancer patients.
Conclusion:
This compound is a promising compound with potential therapeutic applications in cancer treatment. Its potent inhibitory activity against CDKs and ability to induce cell cycle arrest and apoptosis in cancer cells make it an attractive target for further research. The future directions for research on this compound include optimization of the synthesis method, evaluation of its pharmacokinetics and toxicity, investigation of its potential synergistic effects with other anti-cancer agents, development of novel drug delivery systems, and clinical trials to evaluate its safety and efficacy in cancer patients.
Méthodes De Synthèse
The synthesis of 2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone has been reported in the literature. The synthesis involves the reaction of 4-fluorophenylacetic acid with furan-2-carbaldehyde, followed by the reaction of the resulting product with 2,3-dihydropyrrolo[3,2-c]pyridin-1-one. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various kinases such as CDK7, CDK9, and CDK12. These kinases are involved in the regulation of cell cycle progression, transcription, and DNA damage response. Inhibition of these kinases has been shown to have therapeutic potential in cancer treatment.
Propriétés
IUPAC Name |
2,3-dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-14-3-1-12(2-4-14)15-7-10-23-17(15)18(22)21-9-6-13-11-20-8-5-16(13)21/h1-5,7-8,10-11H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXXFSJCVFONEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=NC=C2)C(=O)C3=C(C=CO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.